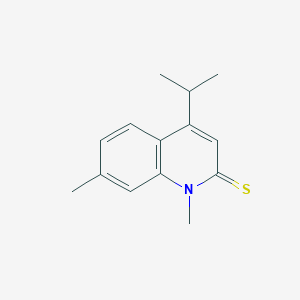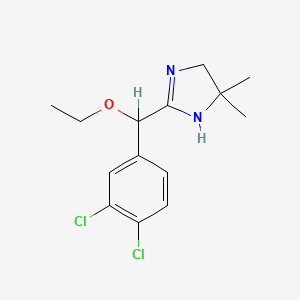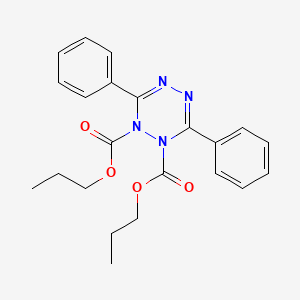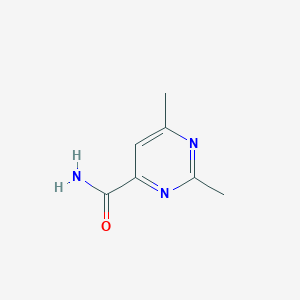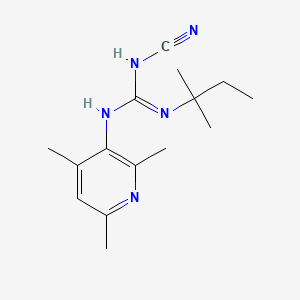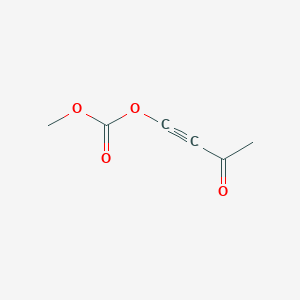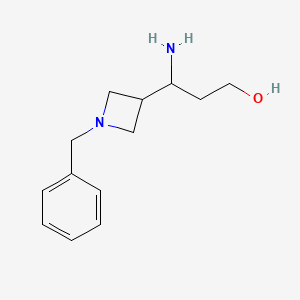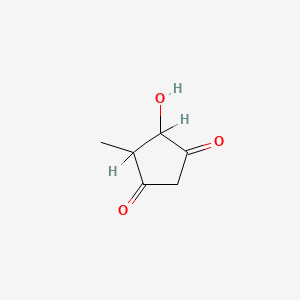
4-Hydroxy-5-methylcyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a cyclopentane derivative featuring hydroxyl and methyl groups, making it an interesting subject for various chemical studies and applications. This compound is known for its unique structural properties and reactivity, which have been explored in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione with sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-5-methylcyclopentane-1,3-dione has been utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-methylcyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in enzymatic reactions, potentially affecting metabolic pathways .
Comparison with Similar Compounds
- 2-Methyl-1,3-cyclopentanedione
- 4-Cyclopentene-1,3-dione
- 2-Methyl-2-cyclopenten-1-one
Comparison: 4-Hydroxy-5-methylcyclopentane-1,3-dione is unique due to its specific functional groups and structural configuration.
Properties
CAS No. |
57156-98-6 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-hydroxy-5-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3 |
InChI Key |
LHRRTGBVCMXBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


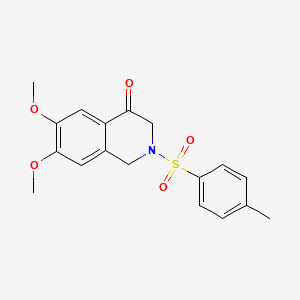
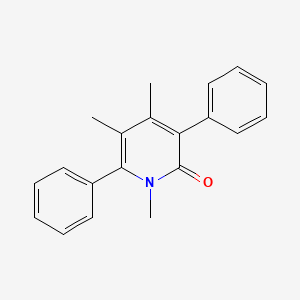

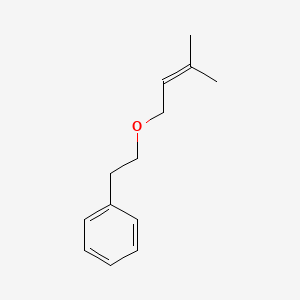
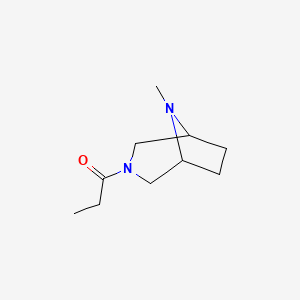
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
